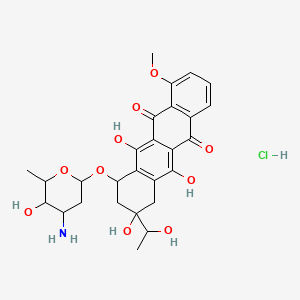
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride, also known as Dihydrodaunomycin hydrochloride, is a broad-spectrum antibiotic belonging to the tetracycline class. It is known for its potent antimicrobial activity against a wide range of bacterial species. This compound has been extensively studied for its potential therapeutic applications, particularly in combating bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride involves several steps, starting from the basic tetracycline structure. The process includes the introduction of various functional groups to enhance its antimicrobial properties. The key steps involve:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the tetracycline backbone.
Amination: Addition of amino groups to increase the compound’s ability to bind to bacterial ribosomes.
Methoxylation: Incorporation of methoxy groups to improve the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically modified bacterial strains. These strains are engineered to produce the desired antibiotic through a series of biosynthetic pathways. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .
化学反応の分析
Types of Reactions: 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with altered antimicrobial properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the antibiotic’s efficacy.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the molecule, affecting its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties. These derivatives are often studied for their potential to overcome bacterial resistance .
科学的研究の応用
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of tetracycline antibiotics.
Biology: Employed in research on bacterial ribosome binding and inhibition mechanisms.
Medicine: Investigated for its potential to treat bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antimicrobial agents and formulations .
作用機序
The mechanism of action of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. The compound targets the 30S subunit of the ribosome, interfering with the translation process. This action is similar to other tetracycline antibiotics, but the specific modifications in this compound enhance its binding affinity and spectrum of activity .
類似化合物との比較
Tetracycline: A broad-spectrum antibiotic with a similar mechanism of action but a different spectrum of activity.
Doxycycline: Another tetracycline antibiotic with improved pharmacokinetic properties.
Minocycline: Known for its enhanced ability to penetrate tissues and treat infections in hard-to-reach areas.
Uniqueness: 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride stands out due to its specific modifications that enhance its antimicrobial activity and stability. The addition of hydroxyl, amino, and methoxy groups provides it with a broader spectrum of activity and improved pharmacokinetic properties compared to other tetracycline antibiotics .
特性
CAS番号 |
28008-53-9 |
|---|---|
分子式 |
C27H32ClNO10 |
分子量 |
566.0 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H31NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,11-,14-,16-,17-,22+,27-;/m0./s1 |
InChIキー |
LQLMJJJLWJUAMM-VSTLEVLBSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O.Cl |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
73068-98-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
28008-55-1 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dihydrodaunomycin hydrochloride; Antibiotic RP 20798; RP 20798; RP-20798; RP20798; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















